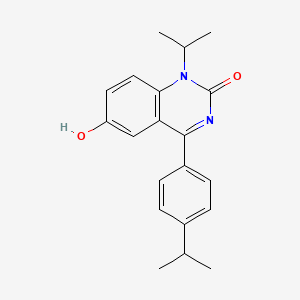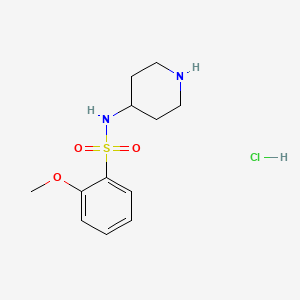
Sofosbuvir impurity N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sofosbuvir impurity N is a byproduct formed during the synthesis of sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication . Impurities like this compound are critical to identify and control to ensure the purity and efficacy of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity N involves multiple steps. One method includes adding dichloromethane and pyridine to the first intermediate, followed by the addition of imidazole and tert-butyldimethylsilyl chloride under ice bath conditions. The mixture is then allowed to react overnight at room temperature . The reaction is quenched with water, and the product is extracted using dichloromethane, dried, concentrated, and purified via column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient quantities for further analysis and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: Sofosbuvir impurity N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, pyridine, imidazole, and tert-butyldimethylsilyl chloride . Reaction conditions often involve controlled temperatures, such as ice bath conditions followed by room temperature reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with tert-butyldimethylsilyl chloride results in the formation of a silylated intermediate .
Applications De Recherche Scientifique
Sofosbuvir impurity N is primarily used in scientific research to study the synthesis, stability, and degradation of sofosbuvir. It is also used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations . Additionally, understanding the properties and behavior of this compound can aid in improving the overall quality and efficacy of antiviral medications.
Mécanisme D'action
The mechanism of action of Sofosbuvir impurity N is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. studying its formation and behavior can provide insights into the synthesis and stability of sofosbuvir. Sofosbuvir itself is a prodrug that is metabolized to its active form, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Sofosbuvir impurity N include other impurities formed during the synthesis of sofosbuvir, such as impurity A, impurity B, and impurity C . These impurities share similar chemical structures and are formed through related synthetic pathways.
Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Understanding its properties and behavior is crucial for ensuring the purity and efficacy of sofosbuvir. Compared to other impurities, this compound may have distinct reactivity and stability profiles, which can impact the overall quality of the final pharmaceutical product.
Propriétés
Formule moléculaire |
C20H25FN3O9P |
|---|---|
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34?/m0/s1 |
Clé InChI |
SASYBZIIPQSWBV-HJDNSYGMSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)
acetic acid](/img/structure/B1499722.png)
![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)

![[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid](/img/structure/B1499728.png)





